molecular formula C7H6F5NO2 B13544620 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione

Cat. No.: B13544620
M. Wt: 231.12 g/mol
InChI Key: HETFYYPQFZDLJY-UHFFFAOYSA-N
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Description

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is a fluorinated organic compound with the molecular formula C7H6F5NO2 This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyl group and two keto groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The scalability of the process is achieved by optimizing the reaction parameters and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto groups may participate in hydrogen bonding or other interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(pentafluoroethyl)piperidine
  • 4-(1,1,2,2,2-Pentafluoroethyl)piperidine

Uniqueness

4-(1,1,2,2,2-Pentafluoroethyl)piperidine-2,6-dione is unique due to the presence of both the pentafluoroethyl group and the keto groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and the development of new materials.

Properties

Molecular Formula

C7H6F5NO2

Molecular Weight

231.12 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)piperidine-2,6-dione

InChI

InChI=1S/C7H6F5NO2/c8-6(9,7(10,11)12)3-1-4(14)13-5(15)2-3/h3H,1-2H2,(H,13,14,15)

InChI Key

HETFYYPQFZDLJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)NC1=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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